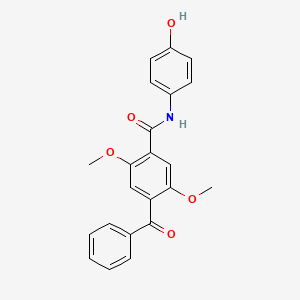
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide, also known as BHDMB, is a synthetic compound with potential applications in scientific research. BHDMB is a benzamide derivative that has gained attention due to its unique chemical structure and potential biological activities. In
作用机制
The mechanism of action of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth and survival. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression. HDAC inhibitors have been shown to have antitumor activity and are being investigated as potential cancer therapies.
Biochemical and Physiological Effects
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to have various biochemical and physiological effects. In addition to its antitumor activity, 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to have anti-inflammatory and antioxidant properties. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has also been shown to modulate the immune system by inhibiting the production of certain cytokines, which are signaling molecules involved in immune responses.
实验室实验的优点和局限性
One advantage of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is its potential as a cancer therapy. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has been shown to exhibit antitumor activity in various cancer cell lines, making it a promising candidate for further investigation as a cancer therapy. One limitation of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the investigation of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide. One direction is the exploration of its potential as a cancer therapy. Further studies are needed to determine the efficacy of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide in animal models and clinical trials. Another direction is the investigation of its potential as an anti-inflammatory and antioxidant agent. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide may have applications in the treatment of inflammatory diseases and oxidative stress-related conditions. Additionally, further studies are needed to elucidate the mechanism of action of 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide and its effects on various signaling pathways and enzymes.
合成方法
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide can be synthesized via a multi-step process, starting with the reaction of 4-hydroxybenzaldehyde with 2,5-dimethoxybenzaldehyde to form 4-hydroxy-2,5-dimethoxybenzaldehyde. This intermediate is then reacted with benzoyl chloride in the presence of a base to form 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide.
科学研究应用
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide exhibits antitumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
属性
IUPAC Name |
4-benzoyl-N-(4-hydroxyphenyl)-2,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO5/c1-27-19-13-18(22(26)23-15-8-10-16(24)11-9-15)20(28-2)12-17(19)21(25)14-6-4-3-5-7-14/h3-13,24H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMUJAVRWBOZLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)C2=CC=CC=C2)OC)C(=O)NC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


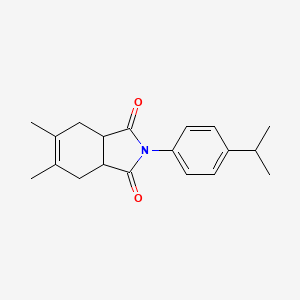
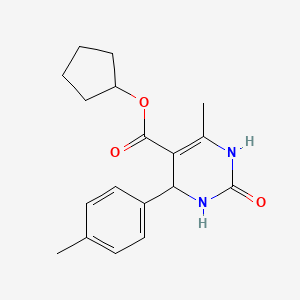
![2-(2,4-dichloro-6-methylphenoxy)-N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B5162348.png)
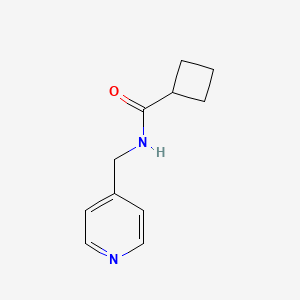
![1,7-dimethyl-4-(4-propoxyphenyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5162366.png)
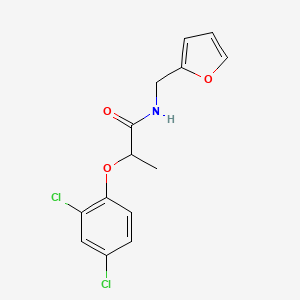

![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-2-fluorobenzamide](/img/structure/B5162401.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5162408.png)

![3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine](/img/structure/B5162423.png)
![methyl 6-[4-(acetylamino)phenyl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5162428.png)
![11-(2-phenylethyl)-11-azatetracyclo[6.5.2.0~2,7~.0~9,13~]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5162436.png)